
1-(2,4-二氯苄基)-6-氧代-1,6-二氢-3-吡啶甲酰胺
描述
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as DCB-OP, is an antifungal drug used in the treatment of various fungal infections. DCB-OP is a member of the pyridinecarboxamide class of antifungal drugs, which are known for their broad-spectrum activity against a variety of fungi. DCB-OP has been used in laboratory experiments to study the effects of antifungal drugs on fungal growth and metabolism.
科学研究应用
化学合成和衍生物形成
研究表明,与1-(2,4-二氯苄基)-6-氧代-1,6-二氢-3-吡啶甲酰胺结构相关的化合物在化学合成和形成各种衍生物中具有潜力。例如,Buurman 和 Plas (1986) 探索了 N-甲基吡啶盐的亚胺化,产生了像裸花碱这样的化合物,这展示了从吡啶衍生物合成复杂杂环结构的多功能性 (Buurman & Plas, 1986)。类似地,Dubois 等人 (1996) 和 El-Sehrawi 等人 (2015) 的研究表明,吡啶甲酰胺衍生物在创建一系列生物活性化合物中具有潜力,展示了它们在药物化学中的重要性 (Dubois, Fannes, Toppet, & Hoornaert, 1996); (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015)。
光谱研究和分子结构分析
吡啶甲酰胺衍生物的光谱研究一直是研究的一个关键领域。Fischer、Fleckenstein 和 Hönes (1988) 利用光谱学提供了二氢吡啶衍生物的分子结构和行为的见解,有助于了解它们的电子特性和构象动力学 (Fischer, Fleckenstein, & Hönes, 1988)。
合成和生物学评估
吡啶甲酰胺衍生物的合成和生物学评估一直是一个重要的关注点,研究探索了它们作为抗菌和抗真菌剂的潜力。例如,El-Sehrawi 等人 (2015) 的一项研究合成了新的衍生物并评估了它们的功效,突出了这些化合物在药物化学中的潜力 (El-Sehrawi, Soliman, Khalifa, & El-Bakry, 2015)。
构象分析和生物活性
构象分析和对生物活性的理解对于开发有效的治疗剂至关重要。Orsini 等人 (1993) 对吡啶羧酸盐的构象和正性肌力进行了研究,提供了结构变化如何影响生物反应的宝贵见解 (Orsini, Benetollo, Bombieri, & Mosti, 1993)。
作用机制
Target of Action
The compound “1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide” is structurally similar to 2,4-Dichlorobenzyl alcohol . This compound is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It is considered as an active ingredient found in several marketed OTC products .
Mode of Action
The compound works by killing bacteria and viruses associated with mouth and throat infections . The action of sucking the lozenge allows the active ingredients to work in the area of the discomfort and also helps lubricate and soothe the painful area .
Biochemical Pathways
It is known that the compound has a broad-spectrum activity against various microorganisms, indicating that it likely interferes with multiple biochemical pathways essential for the survival and replication of these organisms .
Pharmacokinetics
Given its use in over-the-counter products for the symptomatic relief of acute sore throat and postoperative sore throat , it can be inferred that the compound is likely to have good bioavailability when administered orally.
Result of Action
The primary result of the action of this compound is the relief of symptoms associated with mouth and throat infections. By killing the bacteria and viruses responsible for these infections, the compound helps to alleviate the discomfort and pain associated with these conditions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s antiseptic activity. Moreover, the presence of other substances, such as essential oils in throat lozenges, can enhance the compound’s therapeutic effects .
生化分析
Biochemical Properties
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, inhibiting mitosis . Additionally, it acts as an ANT ligand, inducing conformational changes in the adenine nucleotide translocator (ANT), leading to mitochondrial channel formation . These interactions highlight the compound’s potential in modulating cellular processes.
Cellular Effects
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the expression of aquaporin 4 (AQP4) gene and protein in a mouse traumatic brain injury model, thereby suppressing neuroinflammation . This indicates its potential in modulating cellular responses to injury and stress.
Molecular Mechanism
The molecular mechanism of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves several key interactions. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the enzyme hexokinase (HK), which is crucial for glycolysis . This inhibition results in reduced ATP production, affecting cellular energy metabolism. Additionally, it induces changes in gene expression, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide have been observed to change over time. The compound demonstrates stability and maintains its biochemical activity for extended periods. For example, it has been shown to maintain antimicrobial activity for 5 to 10 minutes after application in dental plaque studies . Long-term effects include sustained inhibition of cellular processes, such as spermatogenesis in rats .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide vary with different dosages in animal models. At lower doses, it effectively inhibits spermatogenesis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as liver and kidney damage. These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and adenine nucleotide translocator, affecting metabolic flux and metabolite levels . These interactions highlight its potential in modulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide within cells and tissues involve specific transporters and binding proteins. For instance, it is transported across cellular membranes by specific transporters and accumulates in mitochondria, where it exerts its effects . This distribution pattern is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is localized in specific subcellular compartments, such as mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and modulate cellular processes effectively.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-10-3-1-8(11(15)5-10)6-17-7-9(13(16)19)2-4-12(17)18/h1-5,7H,6H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTWDAPNIHSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153374 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
242797-48-4 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




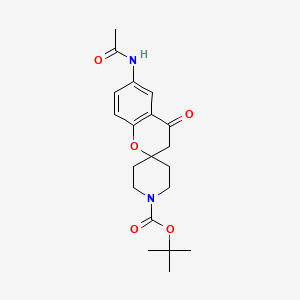

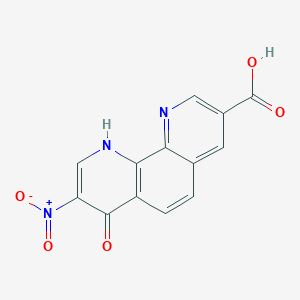


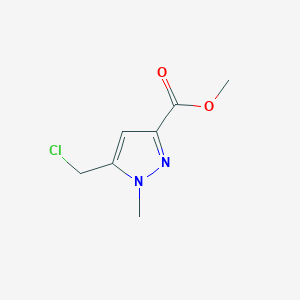

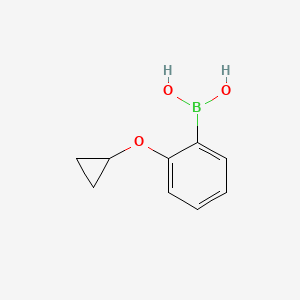
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
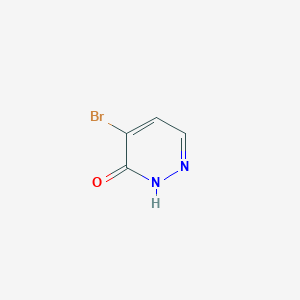
![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

